molecular formula C12H16N2O3 B183398 N-(4-tert-Butyl-2-nitrophenyl)acetamide CAS No. 40655-37-6

N-(4-tert-Butyl-2-nitrophenyl)acetamide

Cat. No. B183398
CAS RN: 40655-37-6
M. Wt: 236.27 g/mol
InChI Key: ZKEOXGOYGVYZJN-UHFFFAOYSA-N
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Description

N-(4-tert-Butyl-2-nitrophenyl)acetamide, commonly known as tBoc-ON or Boc-ON, is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 277.32 g/mol. The compound is used as a protecting group for amines in organic synthesis and has a wide range of applications in the field of biochemistry and medicinal chemistry.

Scientific Research Applications

  • Functionalized Calixarenes for Anion Binding : p-tert-Butylthiacalix[4]arenes functionalized with N-(4'-nitrophenyl)acetamide groups exhibit effective binding properties for various anions, acting as selective receptors for fluoride, acetate, and hydrogen phosphate ions. This suggests potential applications in molecular recognition and sensor development (Vavilova & Stoikov, 2017).

  • Solvatochromism and Hydrogen Bonding Studies : N-(4-Methyl-2-nitrophenyl)acetamide, a related compound, demonstrates unique solvatochromic behavior and forms complexes with protophilic solvents through bifurcate hydrogen bonding, indicating potential for studying solvent interactions and molecular dynamics (Krivoruchka et al., 2004).

  • Pharmacological Applications : Acetamide derivatives, such as N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide, demonstrate cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. This suggests their potential as therapeutic agents (Rani, Pal, Hegde, & Hashim, 2016).

  • Spin-Trapping and Neuroprotection : Substituted α-phenyl-N-tert-butyl nitrones, including those with acetamide substituents, are evaluated for their spin-trapping properties and neuroprotective effects, indicating applications in the study of radical species and neurodegenerative diseases (Deletraz et al., 2020).

  • Hydrogen Bond Studies in Acetamides : Research on substituted N-(2-hydroxyphenyl)acetamides, including those with tert-butyl groups, explores intramolecular and intermolecular hydrogen bonding, contributing to the understanding of molecular interactions and structure-activity relationships (Romero & Margarita, 2008).

properties

IUPAC Name

N-(4-tert-butyl-2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-8(15)13-10-6-5-9(12(2,3)4)7-11(10)14(16)17/h5-7H,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKEOXGOYGVYZJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C(C)(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90193652
Record name N-(4-(1,1-Dimethylethyl)-2-nitrophenyl)acetamide
Source EPA DSSTox
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Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-tert-Butyl-2-nitrophenyl)acetamide

CAS RN

40655-37-6
Record name N-[4-(1,1-Dimethylethyl)-2-nitrophenyl]acetamide
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Record name N-(4-(1,1-Dimethylethyl)-2-nitrophenyl)acetamide
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Record name NSC98373
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Record name N-(4-(1,1-Dimethylethyl)-2-nitrophenyl)acetamide
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Record name N-[4-(1,1-dimethylethyl)-2-nitrophenyl]acetamide
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Synthesis routes and methods I

Procedure details

4-t-Butylaniline (5 g, 33.58 mmol) in acetic anhydride (25 ml) was stirred at ambient temperature for 0.5 h. The mixture was cooled in an ice-bath and nitric acid (6 ml, 65%) was added at such a rate that the temperature did not exceed 18° C. Following the addition the mixture was poured on ice (200 g). The precipitate was filtered off, washed thoroughly with water and dried to yield N-acetyl-4-t-butyl-2-nitroaniline (7.15 g, 90%). Mp. 109°-110° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A reactor was charged with acetic acid (8.7 L), followed by N-(4-tert-butylphenyl) acetamide (Preparation 110, 6.0 kg, 31.4 mol), The mixture was stirred for ten minutes, followed by the addition of acetic anhydride (6.47 kg, 63.4 mol) slowly at room temperature. The reaction was stirred for fifteen minutes. A solution of fuming nitric acid (3.56 kg, 56.5 mol) in acetic acid (2.1 L) was added slowly at 20-25° C., and stirred at that temperature for another 2 hours. The reaction mixture was added to ice water (42 L) at 10-15° C. and the mixture stirred for one hour. The resulting solids were collected by filtration, washed with water (17 L) and dried at 65-70° C. to provide 7.1 kg of the title compound.
Quantity
6 kg
Type
reactant
Reaction Step One
Quantity
6.47 kg
Type
reactant
Reaction Step Two
Quantity
3.56 kg
Type
reactant
Reaction Step Three
Quantity
2.1 L
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
42 L
Type
reactant
Reaction Step Four
Quantity
8.7 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Li, W Lin, SC Chai, J Wu, K Annu… - Journal of Medicinal …, 2022 - ACS Publications
The pregnane X receptor (PXR) is a key regulator of drug metabolism. Many drugs bind to and activate PXR, causing adverse drug responses. This suggests that PXR inhibitors have …
Number of citations: 3 pubs.acs.org
V Kumar, MF Wempe, JW Lightner, PJ Rice… - Medical Research …, 2015 - esmed.org
Histone methyl-transferase Dot1L can methylate histone 3 on lysine 79 (H3K79). Herein we present the chemical synthesis of a cis/trans mixture of a potent Dot1L inhibitor known as …
Number of citations: 1 esmed.org
E Dai, Y Dong, R Kong, G Liu, Y Dong… - Synthetic …, 2020 - Taylor & Francis
An amide-assisted arene nitration is presented, and both mono- and dinitration of protected anilines could be effected by using NaNO 2 and NaNO 3 as the mono- and bisnitrating …
Number of citations: 5 www.tandfonline.com

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